molecular formula C7H9IN2O2 B1388677 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1217862-82-2

4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1388677
CAS No.: 1217862-82-2
M. Wt: 280.06 g/mol
InChI Key: HOZXFHIQOAPBRM-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10IN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities. This compound features an iodine atom, an isopropyl group, and a carboxylic acid functional group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The synthesis of this compound can begin with the halogenation of 1-isopropyl-1H-pyrazole-3-carboxylic acid using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl).

  • Substitution Reactions: Another approach involves the substitution of a suitable leaving group in a precursor molecule with an iodine atom. For example, 1-isopropyl-1H-pyrazole-3-carboxylic acid chloride can be treated with sodium iodide to yield the desired product.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt or ester.

  • Reduction: The iodine atom can be reduced to form the corresponding hydrogen iodide derivative.

  • Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used for oxidation reactions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Sodium iodide (NaI) in acetone or dimethyl sulfoxide (DMSO) can be used for nucleophilic substitution reactions.

Major Products Formed:

  • Carboxylate Salts: Formed by the oxidation of the carboxylic acid group.

  • Esters: Formed by the reaction of the carboxylic acid with alcohols in the presence of acid catalysts.

  • Hydrogen Iodide Derivatives: Formed by the reduction of the iodine atom.

  • Substitution Products: Various amines or alcohols can replace the iodine atom.

Scientific Research Applications

4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.

  • Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid is similar to other pyrazole derivatives, such as 4-iodo-1-isobutyl-1H-pyrazole and 3-bromo-4-iodo-1H-pyrazole its unique combination of functional groups and structural features distinguishes it from these compounds

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Properties

IUPAC Name

4-iodo-1-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXFHIQOAPBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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